N-[4-({2-[2-(3,4-dimethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide
CAS No.: 1040674-61-0
Cat. No.: VC11937683
Molecular Formula: C23H27N3O5
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040674-61-0 |
|---|---|
| Molecular Formula | C23H27N3O5 |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 4-(cyclopropanecarbonylamino)-N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]benzamide |
| Standard InChI | InChI=1S/C23H27N3O5/c1-30-19-10-3-15(13-20(19)31-2)14-21(27)24-11-12-25-22(28)16-6-8-18(9-7-16)26-23(29)17-4-5-17/h3,6-10,13,17H,4-5,11-12,14H2,1-2H3,(H,24,27)(H,25,28)(H,26,29) |
| Standard InChI Key | LCRHKVWPHUYWDE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central cyclopropanecarboxamide group linked to a para-substituted phenyl ring via a carbamoyl bridge. This phenyl group is further connected to an ethylamine chain terminating in a 3,4-dimethoxyphenylacetamide moiety. The presence of methoxy groups enhances lipophilicity, while the cyclopropane ring introduces conformational rigidity, potentially influencing target binding.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 4-(Cyclopropanecarbonylamino)-N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]benzamide |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC |
| InChI Key | LCRHKVWPHUYWDE-UHFFFAOYSA-N |
The compound’s solubility profile is dominated by polar amide groups and aromatic methoxy substituents, suggesting moderate aqueous solubility with enhanced membrane permeability.
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds through sequential amide couplings:
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Step 1: Activation of 3,4-dimethoxyphenylacetic acid using carbodiimides (e.g., DCC) or carbonyl diimidazole (CDI) to form an active ester .
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Step 2: Coupling with ethylenediamine to generate the intermediate 2-[2-(3,4-dimethoxyphenyl)acetamido]ethylamine.
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Step 3: Reaction with 4-isocyanatobenzoyl chloride to introduce the phenylcarbamoyl group.
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Step 4: Final cyclopropanecarbonylation via Schlenk techniques or mixed anhydride methods.
Critical Parameters
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Temperature: Reactions often proceed at 50–65°C to balance kinetics and byproduct formation .
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Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve intermediates without side reactions .
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Purification: Chromatography or recrystallization from ethyl acetate yields >95% purity.
Biological Activity and Mechanisms
Enzymatic Interactions
The compound’s amide and methoxy groups suggest affinity for serine proteases or G protein-coupled receptors (GPCRs). Computational docking studies predict strong hydrogen bonding with residues in the active sites of kinases (e.g., MAPK) or phosphodiesterases.
Note: Experimental validation is pending; data inferred from structural analogs.
Pharmacokinetic Profiling
Absorption and Distribution
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LogP: Predicted ~2.1 (moderate lipophilicity, favorable for blood-brain barrier penetration).
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Plasma Protein Binding: Estimated 85–90% due to aromatic π-π interactions .
Metabolism and Excretion
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Primary Metabolites: Demethylation of methoxy groups (CYP3A4/2D6-mediated) and amide hydrolysis.
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Half-Life: Projected 6–8 hours in murine models, suggesting twice-daily dosing regimens.
Comparative Analysis with Structural Analogs
The cyclopropane group in N-[4-({2-[2-(3,4-dimethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide may confer enhanced target selectivity compared to these analogs .
Challenges and Future Directions
Synthetic Hurdles
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Low Yields: Final step cyclopropanation often <40%, necessitating flow chemistry optimization .
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Byproducts: Isomeric impurities require rigorous HPLC purification.
Research Priorities
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In Vivo Toxicity Studies: Assess hepatorenal safety in preclinical models.
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Target Deconvolution: Use CRISPR-Cas9 screens to identify primary molecular targets.
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Formulation Development: Explore nanoparticle delivery systems to enhance bioavailability.
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